molecular formula C8H4F5NO2 B6147121 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1823423-07-9

2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B6147121
CAS No.: 1823423-07-9
M. Wt: 241.1
InChI Key:
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Description

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves multiple steps. One common method starts with the reaction of fluorobenzene and difluoromethylpyridine in the presence of a base such as diethyl carbonate or dichloromethane to form 2-(2-pyridyl)-2-phenylethanone. This intermediate is then reacted with an acyl chloride to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

CAS No.

1823423-07-9

Molecular Formula

C8H4F5NO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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